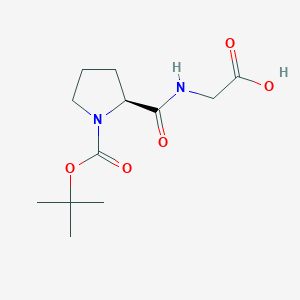

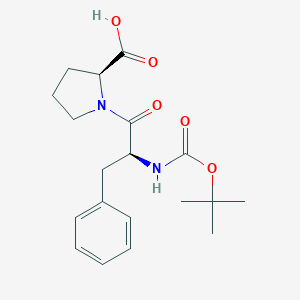

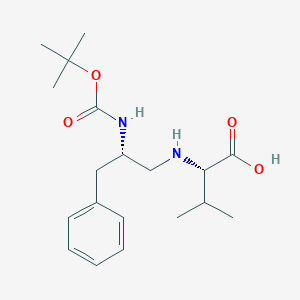

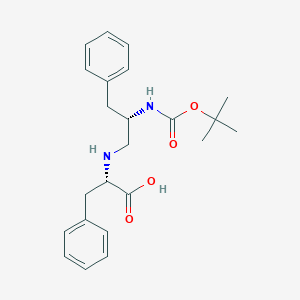

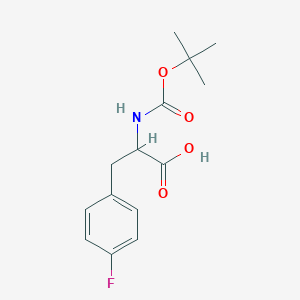

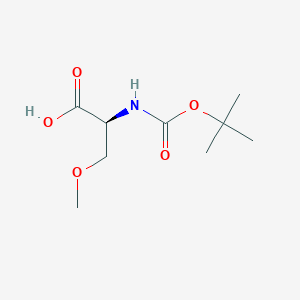

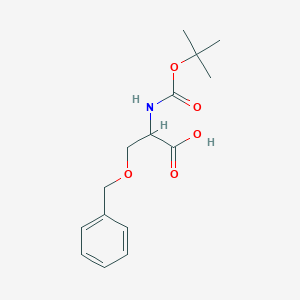

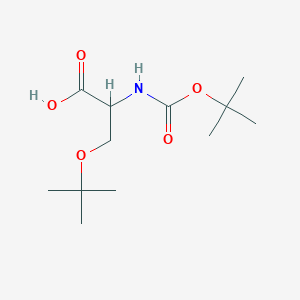

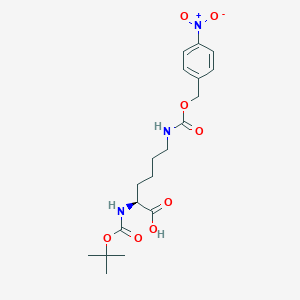

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves multiple steps . The first stage involves the reaction of Boc-Lys (pNZ)-OH with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in dichloromethane at 0℃ for 1 hour . The second stage involves the addition of 1,3-thiazolidine in dichloromethane at 0 - 20℃ for 18 hours .Molecular Structure Analysis

The molecular formula of this compound is C19H27N3O8 . Its molecular weight is 425.43 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include reactions with sodium hydroxide in 1,4-dioxane, and reactions with hydrogen and palladium 10% on activated carbon in methanol .Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique

Reactive Carbonyl Species (RCS) and Chronic Diseases

Reactive carbonyl species (RCS) are highly reactive molecules generated from the oxidation of carbohydrates, lipids, and amino acids. They are implicated in damaging cellular components, leading to cytotoxicity, mutagenicity, and various chronic diseases such as inflammatory disease, atherosclerosis, diabetes, and neurodegenerative diseases. Understanding the properties, metabolism, and therapeutic targeting of RCS is crucial for preventing these diseases. Research highlights the importance of RCS in signal transduction and gene expression, suggesting potential for therapeutic intervention (Fuloria et al., 2020).

Analytical and Therapeutic Approaches to RCS

Analytical techniques such as LC-MS/MS and various bioassays are employed to identify RCS and assess compounds' abilities to sequester them. Therapeutic approaches include using endogenous RCS metabolizers, carbonyl metabolizing enzyme inducers, and RCS scavengers. Nanoparticles and nanocarriers are being explored to overcome the limited bioavailability and bioefficacy of RCS sequesters, aiming to develop effective treatments for RCS-associated chronic diseases (Barchańska et al., 2019).

Antioxidant Activity and Detection Methods

The study of antioxidants, crucial for mitigating the effects of RCS, employs various tests based on hydrogen atom transfer and electron transfer mechanisms. These assays, such as ORAC, HORAC, and DPPH, are essential for determining the antioxidant capacity of samples. Their application in analyzing complex samples highlights the importance of antioxidants in combating oxidative stress and RCS-related damage (Munteanu & Apetrei, 2021).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, as precursors for various industrial chemicals, can inhibit engineered microbes used in biorenewable fuels and chemicals production. Understanding the impact of carboxylic acids on microbial cells, including damage to cell membranes and internal pH, is vital for developing strategies to increase microbial robustness and industrial performance (Jarboe et al., 2013).

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWRVKIJFVUCNO-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569318 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid | |

CAS RN |

22601-53-2 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.